N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate has shown potential applications in various fields of scientific research. It has been reported to have antinociceptive, anticonvulsant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy.
Mechanism of Action
The exact mechanism of action of N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the inhibitory effects of GABA, which leads to the observed antinociceptive, anticonvulsant, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and anticonvulsant effects. It has also been reported to decrease the release of glutamate, which is involved in the development of neuropathic pain. Additionally, it has been shown to have a muscle relaxant effect.
Advantages and Limitations for Lab Experiments
N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate has several advantages for lab experiments. It has been reported to have a good safety profile and low toxicity in animal models. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its poor water solubility, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on N-benzyl-1-(2-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide oxalate. One direction is to further investigate its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy. Another direction is to study its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, the development of more water-soluble derivatives of this compound could improve its usefulness in experiments. Finally, the synthesis of radiolabeled versions of this compound could facilitate the study of its distribution and metabolism in the body.
properties
IUPAC Name |
N-benzyl-1-[(2-chlorophenyl)methyl]-N-ethylpiperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O.C2H2O4/c1-2-25(16-18-8-4-3-5-9-18)22(26)19-12-14-24(15-13-19)17-20-10-6-7-11-21(20)23;3-1(4)2(5)6/h3-11,19H,2,12-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZAOFFBFYKRLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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